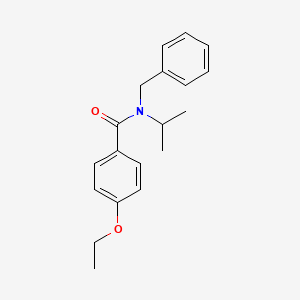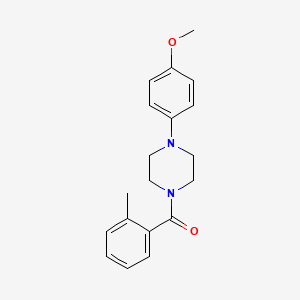![molecular formula C15H20N4OS B5877457 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5877457.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide selectively inhibits BTK by binding to its active site, thereby preventing the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide has been shown to induce apoptosis in B-cell lymphoma cell lines and inhibit tumor growth in animal models. It also modulates the immune response by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and disease model used, which may limit its efficacy in certain contexts.
Orientations Futures
There are several potential future directions for the development of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide. One area of interest is the combination of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide with other targeted therapies, such as PI3K inhibitors, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide analogs with improved pharmacokinetic properties and potency may further enhance its therapeutic potential.
Méthodes De Synthèse
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide can be synthesized by a multi-step process involving the reaction of 4,5-dimethyl-1,2,4-triazole with thionyl chloride, followed by the reaction of the resulting product with 2-isopropylaniline and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide has shown promising results as a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This makes it a potential candidate for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Propriétés
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-10(2)12-7-5-6-8-13(12)16-14(20)9-21-15-18-17-11(3)19(15)4/h5-8,10H,9H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAYEVLIDCSDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5877380.png)

![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)

![2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)
![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
![3-bromo-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5877417.png)
![2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide](/img/structure/B5877433.png)
![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)



![N-(4-methylphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877463.png)